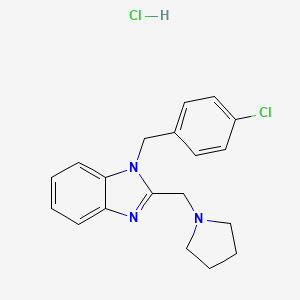

Clemizole hydrochloride

Overview

Description

Clemizole hydrochloride is a hydrochloride salt form of clemizole, a first-generation antihistamine. It is an orally bioavailable histamine H1 receptor antagonist with potential anti-tumor and anti-allergic activities . This compound is known for its ability to bind to and block the H1 receptor, preventing the interaction between histamine and the H1 receptor, thereby inhibiting H1-mediated signaling .

Mechanism of Action

Target of Action

Clemizole hydrochloride primarily targets the Histamine H1 receptor and Transient Receptor Potential Canonical 5 (TRPC5) channels . The Histamine H1 receptor plays a crucial role in allergic reactions, while TRPC5 channels are involved in various physiological processes, including neuronal growth and development .

Mode of Action

This compound acts as an antagonist to the Histamine H1 receptor, blocking the receptor and preventing histamine from binding to it . This action helps to alleviate allergic reactions. As for TRPC5 channels, this compound acts as an inhibitor , blocking these channels and preventing the flow of ions through them . This action can influence various cellular processes.

Biochemical Pathways

This compound’s inhibition of TRPC5 channels can affect several biochemical pathways. For instance, it has been found to prevent cisplatin-induced nephrotoxicity, suggesting its involvement in pathways related to kidney function . Additionally, it has been shown to reduce alpha-synuclein-induced neurobehavioral deficits, indicating its role in pathways associated with neurodegenerative disorders .

Pharmacokinetics

It is known that this compound is an orally administered drug, suggesting that it is well-absorbed in the gastrointestinal tract .

Result of Action

The antagonistic action of this compound on the Histamine H1 receptor can alleviate symptoms of allergic reactions . Its inhibitory action on TRPC5 channels can prevent cisplatin-induced nephrotoxicity and reduce alpha-synuclein-induced neurobehavioral deficits . These actions suggest that this compound can have beneficial effects in treating allergic reactions, kidney damage, and neurodegenerative disorders.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s physiological condition, such as the presence of other diseases or the use of other medications . Additionally, the drug’s stability can be influenced by storage conditions, such as temperature and humidity .

Biochemical Analysis

Biochemical Properties

Clemizole hydrochloride plays a significant role in various biochemical reactions. It is known to interact with transient receptor potential canonical 5 (TRPC5) channels, efficiently blocking TRPC5 currents and calcium entry in the low micromolar range . This interaction is crucial as TRPC5 channels are involved in various physiological processes, including neuronal signaling and vascular function. Additionally, this compound has been shown to inhibit the binding of hepatitis C virus (HCV) RNA by the nonstructural protein 4B (NS4B), thereby inhibiting HCV RNA replication in cell culture .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In neuronal cells, it has been observed to reduce the expression of alpha-synuclein and phosphorylated alpha-synuclein, which are associated with Parkinson’s disease pathology . This reduction leads to decreased oxidative stress and improved mitochondrial function. Furthermore, this compound has been shown to influence cardiac cells by blocking potassium currents, specifically the human ether-à-go-go-related gene (hERG) potassium channels, which are essential for cardiac repolarization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. As a TRPC5 channel inhibitor, this compound blocks calcium entry by binding to the channel, irrespective of the mode of activation . This inhibition affects calcium-dependent signaling pathways, leading to reduced oxidative stress and improved mitochondrial function. Additionally, this compound modulates serotoninergic transmission in the brain by acting as a high-affinity 5-HT2 receptor agonist, which contributes to its anticonvulsant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is well-tolerated in both in vitro and in vivo models, with no significant degradation observed over extended periods . Long-term treatment with this compound has demonstrated sustained improvements in mitochondrial function and reduced oxidative stress in neuronal cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving zebrafish models of Dravet syndrome, this compound has been shown to suppress spontaneous convulsive behavior and electrographic seizures at doses ranging from 1 to 5 mg/kg . In rat models of Parkinson’s disease, this compound administered at doses of 10 and 30 mg/kg for 14 days resulted in significant improvements in neurobehavioral deficits and mitochondrial function . Higher doses may lead to adverse effects, including potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with TRPC5 channels and serotonin receptors. The inhibition of TRPC5 channels by this compound affects calcium signaling pathways, leading to changes in metabolic flux and reduced oxidative stress . Additionally, its role as a 5-HT2 receptor agonist influences serotoninergic transmission, which can impact overall metabolic processes in the brain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins. This compound is efficiently transported across cell membranes and accumulates in specific cellular compartments, including the endoplasmic reticulum and mitochondria . This localization is essential for its inhibitory effects on TRPC5 channels and its role in reducing oxidative stress.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been shown to localize in the endoplasmic reticulum and mitochondria, where it exerts its inhibitory effects on TRPC5 channels and reduces oxidative stress . The targeting of this compound to these compartments is facilitated by its chemical structure and post-translational modifications, which direct it to specific organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clemizole hydrochloride involves several steps. The standard starting material for many benzimidazoles, including clemizole, consists of phenylenediamine or its derivatives . The synthetic route can be summarized as follows:

Reaction with Chloroacetic Acid: The initial formation of the chloromethyl amide is achieved by reacting phenylenediamine with chloroacetic acid.

Imide Formation: The remaining free amino group undergoes imide formation, closing the ring to afford 2-chloromethyl benzimidazole.

Displacement of Halogen: The halogen is displaced with pyrrolidine to afford the alkylation product.

Formation of Clemizole: The proton on the fused imidazole nitrogen is removed by reaction with sodium hydride.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The process includes dissolving this compound, preservatives, and excipients in a solvent or solubilizer solution, followed by the addition of glycerol and pH adjustment to 4-5 .

Chemical Reactions Analysis

Types of Reactions

Clemizole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The displacement of halogen with pyrrolidine is a key substitution reaction in its synthesis.

Alkylation Reactions: Alkylation of the benzimidazole ring is another important reaction.

Common Reagents and Conditions

Chloroacetic Acid: Used in the initial formation of the chloromethyl amide.

Pyrrolidine: Used for the displacement of halogen.

Sodium Hydride: Used to remove the proton on the fused imidazole nitrogen.

α,4-Dichlorotoluene: Used in the final step to form clemizole.

Major Products Formed

The major product formed from these reactions is clemizole, which is then converted to this compound for pharmaceutical use .

Scientific Research Applications

Clemizole hydrochloride has a wide range of scientific research applications:

Medicine: It is being developed as a treatment for rare genetic epilepsies, including Dravet syndrome and Lennox-Gastaut syndrome It has shown potential as a powerful suppressor of spontaneous convulsive behavior and electrographic seizures in genetically-modified zebrafish disease models.

Chemistry: It is used as a high-affinity 5HT2 receptor agonist.

Comparison with Similar Compounds

Clemizole hydrochloride is unique in its dual role as an H1 histamine receptor antagonist and a 5HT2 receptor agonist. Similar compounds include:

Fenfluramine: Also modulates 5-HT2B receptors and is used in the treatment of seizures.

Chlormidazole: Another benzimidazole derivative with antihistaminic properties.

This compound stands out due to its specific combination of antihistaminic and anticonvulsant effects, making it a valuable compound in both allergy and epilepsy treatments.

Biological Activity

Clemizole hydrochloride, a first-generation antihistamine, has garnered attention for its diverse biological activities, particularly as an inhibitor of transient receptor potential cation 5 (TRPC5) channels and as a histamine H1 receptor antagonist. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

1. TRPC5 Channel Inhibition

this compound is recognized as a potent inhibitor of TRPC5 channels, with an IC50 value ranging from 1.0 to 1.3 µM. This inhibition is crucial as TRPC5 channels are implicated in various physiological processes, including calcium homeostasis in neurons. Clemizole effectively blocks TRPC5 currents and Ca entry in low micromolar concentrations, demonstrating a sixfold selectivity for TRPC5 over other TRP channels such as TRPC4 and TRPC3 .

2. Histamine H1 Receptor Antagonism

As a histamine H1 receptor antagonist, clemizole exhibits anti-allergic properties. Its mechanism involves blocking the action of histamine, thereby alleviating symptoms associated with allergic reactions .

3. Anticonvulsant Effects

Clemizole has shown promise in reducing seizure frequency in models of epilepsy, particularly in Dravet syndrome. The anticonvulsant effect is believed to result from modulation of serotoninergic transmission in the brain, similar to the effects of fenfluramine .

Cardiac Effects

Clemizole's interaction with cardiac ion channels has been studied extensively. It was found to decrease the hERG channel current (IC50: 0.07 µM), which is significant for cardiac repolarization. This blockade can prolong the QT interval on the ECG, necessitating caution when used therapeutically .

Case Studies

A notable study involved assessing clemizole's efficacy in children with Dravet syndrome. The results indicated that clemizole could serve as an adjunctive therapy, significantly reducing seizure frequency compared to placebo .

Data Tables

Clinical Trials and Safety

This compound has undergone various clinical trials to evaluate its pharmacokinetics and safety profile. A Phase I study demonstrated that clemizole was well-tolerated among participants at doses up to 80 mg . Ongoing Phase II trials aim to further assess its efficacy in pediatric patients with genetic mutations associated with epilepsy .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3.ClH/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;/h1-2,5-10H,3-4,11-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFMJYXRIMLMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045136 | |

| Record name | Clemizole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID7968511 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1163-36-6 | |

| Record name | Clemizole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1163-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clemizole hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001163366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clemizole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clemizole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clemizole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLEMIZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85W6I13D8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.